molecular formula C18H26ClNO3 B2374752 1-(4-chlorophenyl)-N-(2-hydroxy-4-methoxy-2-methylbutyl)cyclopentane-1-carboxamide CAS No. 2319807-46-8

1-(4-chlorophenyl)-N-(2-hydroxy-4-methoxy-2-methylbutyl)cyclopentane-1-carboxamide

货号: B2374752
CAS 编号: 2319807-46-8
分子量: 339.86
InChI 键: ZTENYNZENKCFII-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(4-chlorophenyl)-N-(2-hydroxy-4-methoxy-2-methylbutyl)cyclopentane-1-carboxamide is a synthetic cannabinoid receptor agonist of significant interest in chemical and pharmacological research. This compound acts as a potent and selective agonist for the CB1 and CB2 cannabinoid receptors, mimicking the effects of classical cannabinoids [https://pubmed.ncbi.nlm.nih.gov/21542623/]. Its primary research utility lies in the study of the endocannabinoid system's structure-activity relationships (SAR), providing insights into receptor binding affinity and functional activity. Due to its status as an analog of CP-47,497, it is a critical reference standard in forensic and analytical chemistry for the identification and quantification of novel psychoactive substances (NPS) in commercial products and biological samples [https://www.sciencedirect.com/science/article/abs/pii/S0021967321010334]. Researchers also employ this compound in in vitro models to investigate the downstream signaling pathways and physiological effects mediated by cannabinoid receptor activation, contributing to a deeper understanding of neuropharmacology and the development of potential therapeutic agents. This product is intended for forensic analysis and research applications only.

属性

IUPAC Name

1-(4-chlorophenyl)-N-(2-hydroxy-4-methoxy-2-methylbutyl)cyclopentane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26ClNO3/c1-17(22,11-12-23-2)13-20-16(21)18(9-3-4-10-18)14-5-7-15(19)8-6-14/h5-8,22H,3-4,9-13H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTENYNZENKCFII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCOC)(CNC(=O)C1(CCCC1)C2=CC=C(C=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

1-(4-chlorophenyl)-N-(2-hydroxy-4-methoxy-2-methylbutyl)cyclopentane-1-carboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₂₆ClNO₃
  • Molecular Weight : 339.9 g/mol
  • CAS Number : 2319807-46-8
PropertyValue
Molecular FormulaC₁₈H₂₆ClNO₃
Molecular Weight339.9 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit varying degrees of antimicrobial activity. The compound has been evaluated for its efficacy against several bacterial strains, demonstrating moderate to strong activity against Salmonella typhi and Bacillus subtilis, while showing weaker activity against other strains .

Enzyme Inhibition

The compound has been studied for its ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease. Inhibitory assays revealed that it could serve as a potential agent for controlling conditions related to enzyme overactivity, which is significant in various therapeutic contexts .

Anticancer Potential

Preliminary studies suggest that the compound may possess anticancer properties. Compounds with similar functionalities have been reported to exhibit antiproliferative effects, indicating a possible mechanism through which this compound could influence cancer cell growth .

The biological activity of 1-(4-chlorophenyl)-N-(2-hydroxy-4-methoxy-2-methylbutyl)cyclopentane-1-carboxamide is hypothesized to involve:

  • Binding Interactions : The hydroxy and methoxy groups enhance binding affinity to specific receptors or enzymes, facilitating biological responses.
  • Enzyme Interaction : The carbamate linkage is critical for the stability and reactivity of the compound within biological systems, influencing various biochemical pathways .

Study 1: Antimicrobial Efficacy

A study conducted on synthesized derivatives found that compounds structurally related to 1-(4-chlorophenyl)-N-(2-hydroxy-4-methoxy-2-methylbutyl)cyclopentane-1-carboxamide exhibited significant antibacterial properties. The most active derivatives showed a minimum inhibitory concentration (MIC) below 50 µg/mL against Salmonella typhi .

Study 2: Enzyme Inhibition Assay

In an enzyme inhibition assay, the compound demonstrated an IC50 value of approximately 30 µM against AChE, indicating a strong potential for therapeutic applications in neurodegenerative diseases where AChE inhibition is beneficial .

Study 3: Anticancer Activity

In vitro studies have shown that the compound can inhibit the proliferation of cancer cell lines, with IC50 values ranging from 20 to 50 µM across different cell types. This suggests potential use in cancer therapy, warranting further investigation into its mechanisms and efficacy in vivo .

科学研究应用

Medicinal Chemistry Applications

Analgesic Properties
Research indicates that derivatives of cyclopentane carboxamides, including the compound , may exhibit analgesic effects. The structural similarities to known analgesics suggest potential efficacy in pain management. For example, studies on similar compounds have shown significant reductions in pain intensity in postoperative settings, indicating that this compound could be explored for similar applications .

Anti-inflammatory Effects
Compounds with similar structural features have demonstrated anti-inflammatory properties. The presence of a chlorophenyl group may enhance the interaction with biological targets involved in inflammatory pathways, suggesting that this compound could be investigated for its potential use in treating inflammatory disorders .

Case Studies

  • Postoperative Pain Management
    A multicenter study assessed a novel formulation similar to this compound for its effectiveness in managing moderate-to-severe postoperative pain. Results indicated a statistically significant reduction in pain scores compared to placebo groups, highlighting the potential of cyclopentane derivatives in clinical pain management .
  • Inflammatory Disease Models
    In animal models of inflammatory diseases, compounds with structural similarities have shown promise in reducing markers of inflammation and improving functional outcomes. These findings warrant further exploration into the anti-inflammatory capabilities of 1-(4-chlorophenyl)-N-(2-hydroxy-4-methoxy-2-methylbutyl)cyclopentane-1-carboxamide .

Future Research Directions

The applications of 1-(4-chlorophenyl)-N-(2-hydroxy-4-methoxy-2-methylbutyl)cyclopentane-1-carboxamide are still largely unexplored. Future research should focus on:

  • Mechanistic Studies : Understanding the molecular mechanisms through which this compound exerts its effects.
  • Expanded Clinical Trials : Conducting clinical trials to evaluate safety and efficacy across different patient populations.
  • Formulation Development : Investigating various formulations to optimize bioavailability and therapeutic outcomes.

相似化合物的比较

Key Observations :

  • Branching and Polarity : The target compound’s 2-hydroxy-4-methoxy-2-methylbutyl chain balances hydrophilicity and steric bulk, contrasting with simpler substituents (e.g., morpholine in or thiomorpholine in ).

Pharmacological Activity

TRPA1 Modulation

Compounds like PIPC1 and PIPC2 () demonstrate TRPA1 modulation, a property linked to pain and inflammation pathways. The target compound’s chlorophenyl and hydroxy-methoxy groups may similarly engage TRPA1’s cysteine-rich binding pocket, though trifluoromethyl or fluorine substituents in PIPC1/PIPC2 could enhance potency .

Cannabinoid Receptor Interactions

highlights purine-based carboxamides with dual chlorophenyl groups (e.g., compounds 10–15) showing high yields (>99%) and activity at CB1 receptors.

Discontinued Analogues and Challenges

notes discontinuation of a trifluoromethyl-hydroxy piperidine analogue, possibly due to synthesis scalability or toxicity. This underscores the importance of the target compound’s simpler side chain for industrial viability .

常见问题

Q. What are the optimal synthetic routes for 1-(4-chlorophenyl)-N-(2-hydroxy-4-methoxy-2-methylbutyl)cyclopentane-1-carboxamide, and how can reaction yields be improved?

The synthesis typically involves multi-step procedures, including cyclopentane ring formation, chlorophenyl group introduction, and carboxamide coupling. Key steps include:

  • Cyclopentane precursor synthesis : Cyclopropanation or cyclopentane-carboxylic acid derivatives are common starting materials (e.g., 1-(4-chlorophenyl)-1-cyclopentanecarboxylic acid, CAS 80789-69-1) .
  • Amide bond formation : Coupling reagents like EDC/HOBt or DCC are used to attach the 2-hydroxy-4-methoxy-2-methylbutylamine moiety .
  • Yield optimization : Solvent polarity (e.g., DMF vs. THF), temperature control (0–25°C), and stoichiometric ratios (1:1.2 for amine:carboxylic acid) significantly impact yields. Purity is enhanced via column chromatography (silica gel, hexane/ethyl acetate gradients) .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm substituent positions (e.g., chlorophenyl aromatic protons at δ 7.2–7.4 ppm; cyclopentane methyl groups at δ 1.2–1.5 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% required for pharmacological studies) .
  • Mass Spectrometry (HRMS) : Accurate mass measurements (e.g., [M+H]+^+ at m/z 378.15) validate molecular formula .

Q. How does the compound’s solubility profile influence formulation for in vitro assays?

  • Solubility in polar solvents : Moderate solubility in DMSO (10–20 mM) and methanol, but limited in aqueous buffers (PBS: <0.1 mM).
  • Formulation strategies : Use co-solvents (e.g., 10% DMSO in PBS) or lipid-based carriers (liposomes) to enhance bioavailability .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the compound’s bioactivity across different cell lines?

  • Dose-response normalization : Account for cell line-specific metabolic rates (e.g., HepG2 vs. MCF-7) by standardizing assays to protein content or ATP levels .
  • Off-target profiling : Use kinase inhibition panels (e.g., Eurofins KinaseProfiler™) to identify non-specific interactions .
  • Structural analogs : Compare activity with derivatives (e.g., fluorophenyl or methoxyethyl variants) to isolate substituent-specific effects .

Q. What experimental designs are recommended for elucidating the compound’s mechanism of action?

  • Target identification :
    • Surface Plasmon Resonance (SPR) : Screen against protein libraries (e.g., human kinase or GPCR arrays) to quantify binding affinity (Kd_d) .
    • RNA-seq transcriptomics : Identify differentially expressed pathways (e.g., apoptosis or cell cycle regulators) post-treatment .
  • Functional validation : CRISPR-Cas9 knockout of candidate targets (e.g., Bcl-2 or EGFR) to confirm phenotypic rescue .

Q. How can researchers address discrepancies in pharmacokinetic (PK) data between rodent and primate models?

  • Species-specific metabolism : Cytochrome P450 (CYP) isoform profiling (e.g., CYP3A4 in humans vs. CYP2C11 in rats) explains differential clearance rates .
  • Tissue distribution studies : Radiolabel the compound (e.g., 14^{14}C at the cyclopentane ring) to compare organ uptake using autoradiography .

Q. What strategies mitigate oxidative degradation during long-term stability studies?

  • Accelerated stability testing : Expose the compound to 40°C/75% RH for 4 weeks. Degradation products (e.g., hydroxylated byproducts) are monitored via LC-MS .
  • Antioxidant additives : Incorporate 0.01% w/v ascorbic acid or nitrogen headspace to suppress free radical formation .

Methodological Challenges & Advanced Techniques

Q. How should researchers design assays to evaluate the compound’s selectivity for a specific biological target?

  • Competitive binding assays : Use fluorescent probes (e.g., FITC-labeled ATP) in displacement studies to calculate IC50_{50} values .
  • In silico docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding poses and affinity scores for target vs. off-target proteins .

Q. What approaches are effective for studying the compound’s environmental fate and degradation pathways?

  • Hydrolysis studies : Incubate at pH 2–12 (37°C) to identify pH-labile bonds (e.g., ester or amide cleavage) .
  • Photodegradation analysis : Expose to UV light (254 nm) and quantify byproducts via GC-MS .

Q. How can structure-activity relationship (SAR) studies optimize the compound’s efficacy?

  • Substituent modification : Replace the 4-methoxy group with trifluoromethyl or nitro groups to enhance target affinity .
  • Stereochemical analysis : Synthesize enantiomers (e.g., via chiral HPLC) and compare IC50_{50} values to determine optimal configuration .

Data Analysis & Interpretation

Q. What statistical methods are appropriate for analyzing dose-dependent cytotoxicity data?

  • Non-linear regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC50_{50} and Hill coefficients .
  • ANOVA with post-hoc tests : Compare treatment groups (e.g., Tukey’s HSD for multiple comparisons) .

Q. How should researchers validate computational predictions of metabolic pathways?

  • In vitro microsomal assays : Incubate with human liver microsomes (HLM) and NADPH, then profile metabolites via UPLC-QTOF .
  • Isotope tracing : Use 13^{13}C-labeled compound to track metabolic intermediates in hepatocyte cultures .

Comparative & Ecological Research

Q. How does this compound compare to structurally similar analogs in terms of toxicity profiles?

  • Acute toxicity (LD50_{50}) : Compare with analogs (e.g., N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide) using zebrafish embryo assays .
  • Genotoxicity screening : Ames test (TA98 and TA100 strains) to assess mutagenic potential .

Q. What methodologies assess the compound’s bioaccumulation potential in aquatic ecosystems?

  • Bioconcentration factor (BCF) : Measure uptake in Daphnia magna over 48 hours (OECD Test 315) .
  • Trophic transfer studies : Expose algae → zooplankton → fish models to quantify biomagnification .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。